4-Nitrophthalaldehyde

Description

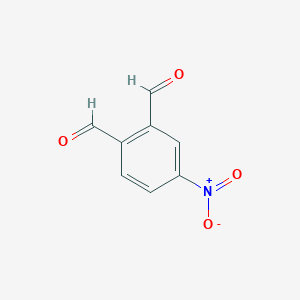

Structure

3D Structure

Properties

IUPAC Name |

4-nitrophthalaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-4-6-1-2-8(9(12)13)3-7(6)5-11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLNVSLFMHZZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294290 | |

| Record name | 4-Nitro-1,2-benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-35-3 | |

| Record name | 4-Nitro-1,2-benzenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13209-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1,2-benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways to 4-Nitrophthalaldehyde and its Analogues

The creation of this compound can be achieved through several distinct synthetic routes, primarily involving the functionalization of pre-nitrated aromatic rings or the nitration of existing phthalic structures.

Oxidative Approaches from Substituted Nitro-Xylenes

One primary pathway to 4-substituted phthalaldehydes, including the 4-nitro analogue, begins with the corresponding 4-substituted-ortho-xylene. A common multistep method involves the radical bromination of 4-nitro-o-xylene to form 4-nitro-1,2-bis(dibromomethyl)benzene. This intermediate is then reacted with sulfuric acid and subsequently hydrolyzed to yield the final this compound. This approach allows for the direct conversion of the methyl groups of the xylene precursor into the required aldehyde functionalities.

Derivation from Nitro-Phthalic Acid Intermediates

An alternative strategy involves the use of 4-nitrophthalic acid as a key intermediate. This intermediate is typically prepared either by the direct nitration of phthalic acid or phthalic anhydride, which yields a mixture of 3-nitro and 4-nitro isomers that must be separated, or by the nitration of phthalimide (B116566) followed by hydrolysis. orgsyn.orgorgsyn.org The synthesis from phthalimide is often preferred as it can offer a more convenient route to the 4-nitro isomer. orgsyn.orgguidechem.com For instance, phthalimide can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 4-nitrophthalimide, which is then hydrolyzed with a base like sodium hydroxide, followed by acidification, to give 4-nitrophthalic acid in high yield. orgsyn.orgorgsyn.org

To convert the 4-nitrophthalic acid intermediate into this compound, a selective reduction is necessary. A viable method is the Rosenmund reduction. wikipedia.orgopenochem.orgalfa-chemistry.com This involves a two-step process:

Conversion of 4-nitrophthalic acid to its diacyl chloride, 4-nitrophthaloyl chloride, typically using a reagent like thionyl chloride.

Selective catalytic hydrogenation of the diacyl chloride to the dialdehyde (B1249045).

The Rosenmund reduction utilizes a poisoned palladium catalyst, commonly palladium on barium sulfate (B86663) (Pd/BaSO₄), to prevent the over-reduction of the aldehyde to an alcohol. wikipedia.orgalfa-chemistry.com A key advantage of this method is that functional groups such as the nitro group are generally not reduced under these specific reaction conditions. jk-sci.com

| Starting Material | Intermediate | Key Reaction | Final Product |

|---|---|---|---|

| 4-Nitro-o-xylene | 4-Nitro-1,2-bis(dibromomethyl)benzene | Bromination & Hydrolysis | This compound |

| Phthalimide | 4-Nitrophthalic Acid | Nitration & Hydrolysis | This compound |

| 4-Nitrophthalic Acid | 4-Nitrophthaloyl Chloride | Rosenmund Reduction |

Multistep Synthetic Routes to this compound from Aromatic Precursors

The synthesis of this compound from basic aromatic precursors inherently involves multiple steps where the order of reactions is critical to achieving the desired substitution pattern. For example, starting with phthalimide, the synthesis requires a nitration step to introduce the nitro group, followed by a hydrolysis step to form the dicarboxylic acid, and finally, a reduction sequence to obtain the dialdehyde. orgsyn.orgorgsyn.org

Similarly, the route starting from o-xylene (B151617) would first require a nitration reaction to produce 4-nitro-o-xylene. This is then followed by a side-chain oxidation or a sequence of bromination and hydrolysis to convert the two methyl groups into aldehyde groups. The strategic planning of these steps is essential for a successful synthesis.

Challenges and Strategies for Efficient Synthesis of 4-Substituted Phthalaldehyde Analogues

The synthesis of 4-substituted phthalaldehyde analogues is often hampered by significant challenges, most notably low reaction yields and the instability of key intermediates. Historically, yields for many of these compounds have been reported to be below 5%, limiting their broader application.

Optimization of Oxidation Steps for Improved Yield

A critical challenge in several synthetic routes is the final oxidation step, which is frequently inefficient. For instance, in a pathway proceeding through a 4,5-dihydroisobenzofuran-5-ol intermediate, direct oxidation to the corresponding 4-substituted phthalaldehyde can result in very low yields (around 13%) due to the formation of unwanted side products through dehydration.

To address this, optimization of the oxidation conditions is crucial. Research has shown that the choice of oxidizing agent plays a significant role. For example, when oxidizing a protected 5-methoxy-4,5-dihydroisobenzofuran intermediate, selenium dioxide (SeO₂) was found to lead to unwanted side products. In contrast, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant proved to be more efficient and avoided the formation of these by-products, leading to a significantly improved yield of the desired dialdehyde.

| Oxidizing Agent | Substrate | Outcome | Reference |

|---|---|---|---|

| SeO₂ | 5-Methoxy-4,5-dihydroisobenzofuran | Formation of unwanted side products | researchgate.net |

| DDQ | 5-Methoxy-4,5-dihydroisobenzofuran | Efficient conversion to desired dialdehyde | researchgate.net |

Protection-Deprotection Methodologies for Unstable Intermediates

This involves temporarily masking the reactive functional group—in this case, the hydroxyl group of the intermediate—to allow a subsequent reaction to proceed efficiently. The hydroxyl group of 4,5-dihydroisobenzofuran-5-ol can be protected by converting it into a more stable ether (e.g., a methyl ether) or an ester (e.g., an acetyl ester). These protected intermediates are significantly more stable and can be stored for extended periods.

Emerging Synthetic Techniques in this compound Preparation

The synthesis of this compound via emerging catalytic methods primarily involves a two-step process: the regioselective nitration of o-xylene to form the crucial intermediate, 4-nitro-o-xylene, followed by the selective oxidation of its two methyl groups. The development of advanced catalytic systems and the strategic use of additives are central to optimizing the efficiency, selectivity, and environmental footprint of this pathway.

A significant advancement in the preparation of the 4-nitro-o-xylene precursor is the move away from traditional mixed-acid nitration towards heterogeneous catalysis. Vapor-phase nitration of o-xylene using dilute nitric acid over solid acid catalysts, such as H-beta zeolite, represents a key emerging technique. google.com This method avoids the use of sulfuric acid, making the process more environmentally friendly and simplifying product work-up. google.com The use of a large-pore zeolite catalyst like H-beta facilitates the selective formation of the desired 4-nitro isomer. google.com Research outlined in patent literature demonstrates that this continuous process can achieve good conversion of o-xylene with high selectivity for 4-nitro-o-xylene under controlled conditions. google.com

| Catalyst | Nitrating Agent | Substrate | Temperature (°C) | o-Xylene/HNO₃ Mole Ratio | WHSV (h⁻¹) | Selectivity for 4-nitro-o-xylene (%) |

|---|---|---|---|---|---|---|

| H-beta zeolite | Dilute Nitric Acid | o-Xylene | 100-250 | 2:1 to 1:2 | 0.1-0.5 | 45-70 |

The subsequent step, the selective oxidation of 4-nitro-o-xylene to this compound, is synthetically challenging due to the tendency for over-oxidation to the corresponding carboxylic acids. Research into catalytic systems for this transformation highlights this difficulty. For instance, the oxidation of 4-nitro-o-xylene has been investigated using a multi-component system involving catalysts and additives. researchgate.net In one study, a combination of N-hydroxyphthalimide (NHPI) as a radical initiator, along with cobalt dichloride (CoCl₂) and manganese acetate (B1210297) (Mn(OAc)₂) as catalysts and a phase transfer catalyst, was employed with dilute nitric acid as the oxidant. researchgate.net However, this system selectively oxidized only one methyl group, yielding 2-methyl-4-nitrobenzoic acid as the major product rather than the desired dialdehyde. researchgate.net This finding underscores the complexity of controlling the oxidation state and achieving the dialdehyde selectively.

| Substrate | Catalytic System / Additives | Oxidant | Reported Major Product |

|---|---|---|---|

| 4-nitro-o-xylene | N-hydroxyphthalimide, CoCl₂, Mn(OAc)₂, Phase Transfer Catalyst | Dilute Nitric Acid | 2-methyl-4-nitrobenzoic acid |

While specific catalysts for the direct conversion of 4-nitro-o-xylene to this compound are not prominent in the reviewed literature, related research on analogous compounds provides insight into potential catalytic strategies. For the oxidation of p-xylene (B151628) to terephthaldehyde (the non-nitrated analog), tungsten oxide-based binary and tertiary oxide catalysts have shown high selectivity. researchgate.net Similarly, Mo-Fe catalysts have been studied for this transformation. academax.com These systems suggest that mixed metal oxides are a promising area for developing catalysts that can perform the selective oxidation of methyl groups to aldehydes, although their efficacy would need to be specifically proven for the electron-deficient 4-nitro-o-xylene substrate.

Elucidation of Reaction Mechanisms and Pathways

Photochemical Reactivity and Mechanistic Investigations

The photochemical behavior of 4-nitrophthalaldehyde has been noted for its distinct characteristics when compared to similar compounds. Investigations into its reactivity upon exposure to light have led to several key observations and hypotheses regarding the underlying mechanisms.

Analysis of Quantum Yields and Wavelength Dependence

The efficiency of the photochemical reaction of this compound is relatively low, with a reported quantum yield of approximately 0.1. ethernet.edu.et A significant finding in the study of its photochemistry is the dependence of this quantum yield on the wavelength of the irradiating light. ethernet.edu.et This wavelength dependence suggests a complex photochemical process, where the efficiency of the reaction is influenced by the specific energy of the absorbed photons.

Interactive Data Table: Photochemical Quantum Yield of this compound

| Compound | Reported Quantum Yield | Wavelength Dependence |

| This compound | ~0.1 | Observed |

Hypothesis of Intermediate Formation in Photoreactions

The observed wavelength dependence of the quantum yield for this compound has led to the hypothesis that the photoreaction proceeds through the formation of an intermediate species. ethernet.edu.et This contrasts with other compounds like o-nitrobenzaldehyde, where the lack of wavelength dependence initially cast doubt on a similar hypothesis. ethernet.edu.et For this compound, it is proposed that the initial absorption of light leads to an excited state that then forms a transient intermediate. This intermediate is believed to be the species that absorbs further light, leading to the final products. The varying absorption characteristics of the initial compound and the intermediate at different wavelengths would account for the observed wavelength-dependent quantum yield.

Regioselectivity and Stereoselectivity in Condensation Reactions

The presence of two aldehyde functional groups in this compound, influenced by the electron-withdrawing nitro group, raises questions of selectivity in condensation reactions.

Formation of Separable Isomeric Products

Condensation reactions of this compound with various nucleophiles can lead to the formation of different isomeric products. The specific isomers formed and their relative ratios are dependent on the reaction conditions and the nature of the reacting partner. For instance, in the synthesis of certain heterocyclic compounds, this compound is used as a starting material, and the subsequent cyclization reactions can result in different regioisomers.

In one example, the reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a key step in the synthesis of 6-nitrophthalazine. google.comgoogle.com The initial condensation would involve the formation of a hydrazone at one of the aldehyde groups, followed by an intramolecular cyclization and dehydration to yield the final phthalazine (B143731) ring structure. The regiochemistry of this product is determined by the initial nucleophilic attack and subsequent ring closure.

Determination of Dominant Reaction Pathways

The determination of dominant reaction pathways in condensation reactions of this compound is crucial for synthetic applications. While detailed studies on γ-addition pathways for this specific molecule are not extensively documented in the provided context, the principles of regioselectivity in reactions with unsymmetrical reagents would apply. The electron-withdrawing nitro group influences the electrophilicity of the two aldehyde carbons differently, which can direct the initial attack of a nucleophile.

For example, in a reaction with N-acetyl cysteine and an amine like hexylamine, this compound forms a substituted isoindole. google.com This reaction proceeds through the initial formation of a Schiff base with the amine at one aldehyde group, followed by the attack of the thiol from N-acetyl cysteine and subsequent cyclization. The regioselectivity of this multi-step process dictates the final structure of the product.

Assessment of Regioselectivity in Condensation with Amino Compounds

Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the regioselectivity of the condensation reaction between this compound and amino compounds. Phthalaldehydes, in general, possess two aldehyde functional groups that can react with primary amines to form Schiff bases. In the case of an unsymmetrically substituted phthalaldehyde like this compound, the two aldehyde groups are chemically non-equivalent. The nitro group, being a strong electron-withdrawing group, is expected to exert a significant electronic effect on the reactivity of the adjacent aldehyde groups.

The aldehyde group para to the nitro group (at the 1-position) would be rendered more electrophilic due to the electron-withdrawing resonance and inductive effects of the nitro group. Conversely, the aldehyde group meta to the nitro group (at the 2-position) would be less activated. Consequently, it is hypothesized that nucleophilic attack by an amino compound would preferentially occur at the more electrophilic aldehyde carbon. However, without experimental or computational studies specifically on this compound, this remains a theoretical postulation.

Table 1: Hypothetical Regioselectivity in the Condensation of this compound with a Primary Amine (R-NH₂)

| Aldehyde Position | Electronic Effect of Nitro Group | Expected Electrophilicity | Predicted Major Product |

| 1-position (para) | Strong electron-withdrawal | Higher | Condensation at the 1-position |

| 2-position (meta) | Weaker electron-withdrawal | Lower | Minor or no condensation |

This table is based on theoretical principles and awaits experimental verification.

Exploration of Post-Transition State Reaction Pathway Bifurcations

The concept of post-transition state bifurcations (PTSBs) represents a fascinating area of chemical dynamics where a single transition state can lead to multiple products. This phenomenon challenges the traditional view of a one-to-one correspondence between a transition state and a product. However, a specific investigation into post-transition state reaction pathway bifurcations in reactions involving this compound has not been reported in the available scientific literature. The following sections will, therefore, outline the general theoretical framework for such bifurcations, which could be applicable to the reactions of this compound should future studies reveal such behavior.

A post-transition state bifurcation arises from the specific topology of a potential energy surface (PES) following a transition state. nih.gov In a typical reaction, the pathway from the transition state descends into a single energy minimum corresponding to the product. In the case of a bifurcation, the reaction path after the transition state splits, leading to two or more distinct product wells without an intervening intermediate. researchgate.net

This branching of the reaction pathway occurs at a "valley-ridge inflection" (VRI) point on the PES. ucdavis.edu At the VRI, the curvature of the potential energy surface along a coordinate perpendicular to the reaction path changes from positive (a valley) to negative (a ridge). This change in topology means that the reaction trajectory is no longer confined to a single path and can diverge towards different products. The existence and nature of a PTSB are highly dependent on the intricate details of the potential energy surface, which can be computationally modeled using quantum chemical methods.

When a reaction proceeds through a bifurcating potential energy surface, the distribution of products is not governed by the relative energies of competing transition states, as there is only a single transition state. Instead, the product ratio is determined by the dynamics of the reacting molecules as they traverse the post-transition state region of the PES. nih.gov

The shape of the potential energy surface immediately following the transition state plays a critical role. Factors such as the steepness of the descent towards each product well and the presence of any asymmetry in the PES can strongly influence the final product distribution. Molecular dynamics simulations are often employed to model the trajectories of reacting molecules starting from the transition state. These simulations can reveal how subtle differences in initial conditions (e.g., vibrational energy) can lead to different product outcomes.

Table 2: Factors Influencing Product Distribution in Reactions with Post-Transition State Bifurcations

| Factor | Description | Implication for Product Ratio |

| Potential Energy Surface Topography | The shape, slope, and curvature of the PES after the transition state. | A steeper descent towards one product well can favor its formation. |

| Valley-Ridge Inflection (VRI) Point | The point on the PES where the reaction path splits. | The location and characteristics of the VRI can dictate the initial branching of trajectories. |

| Molecular Dynamics | The motion of atoms and the distribution of energy within the molecule. | The momentum of the reacting species as it passes the bifurcation point can determine which product is formed. |

| Vibrational Modes | The specific vibrations of the molecule at the transition state. | Excitation of certain vibrational modes can preferentially direct the reaction towards one product. |

This table outlines general principles that would apply to this compound if its reactions were found to exhibit post-transition state bifurcations.

Derivatization and Application in Complex Molecular Architecture Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Systems

The reactivity of the two adjacent aldehyde groups on the aromatic ring makes 4-nitrophthalaldehyde an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. These reactions often proceed through condensation mechanisms, leveraging the electrophilicity of the carbonyl carbons.

Isoindoles, bicyclic aromatic compounds consisting of a fused benzene (B151609) and pyrrole (B145914) ring, are valuable structures in materials science and medicinal chemistry. liv.ac.ukresearchgate.net this compound is a key starting material for creating isoindole derivatives. A prominent method involves a three-component reaction where the dialdehyde (B1249045) reacts with an amine and a thiol. researchgate.net This tandem addition leads to the selective assembly of a stabilized and often fluorescent isoindole core. researchgate.net

The general mechanism for this transformation involves the initial formation of an imine between the dialdehyde and the amine, followed by a nucleophilic attack from the thiol. Subsequent cyclization and dehydration yield the final isoindole product. researchgate.net The presence of the nitro group on the phthalaldehyde backbone can influence the electronic properties and reactivity of the resulting isoindole, making it a useful synthon for further functionalization.

The condensation of aromatic dialdehydes like this compound with chiral diamines is a powerful strategy for constructing macrocyclic Schiff bases (imines). researchgate.netrsc.org These reactions can yield a variety of macrocycle sizes, including [2+2], [3+3], and [4+4] condensation products, depending on the reaction conditions, solvent, and the specific stereochemistry of the reactants. researchgate.net The resulting macrocyclic imines are important in supramolecular chemistry and can be subsequently reduced to the corresponding macrocyclic amines, which are capable of acting as hosts for binding multiple cations or anions. researchgate.net

The formation of these complex structures is often guided by thermodynamic and kinetic factors, with certain macrocycle sizes being favored under specific conditions. researchgate.net For instance, in some systems, [3+3] macrocycles may form as the kinetic product, which can then rearrange to the more thermodynamically stable [2+2] macrocycle upon prolonged reaction times. researchgate.net

| Reactant Type | Product Class | Potential Macrocycle Size |

| Amine, Thiol | Isoindole | N/A |

| Chiral Diamine | Imine / Macrocyclic Schiff Base | [2+2], [3+3], [4+4], etc. |

| Primary Amine | Phthalimidine (via further steps) | N/A |

This table summarizes the types of heterocyclic and macrocyclic structures that can be synthesized from this compound.

Reductive amination is a highly effective method for converting carbonyl groups into amines. researchgate.net For a compound like this compound, this process offers a pathway to synthesize various secondary and tertiary amine derivatives. The reaction proceeds by first condensing the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. researchgate.net

A key advantage of this method is that it can be performed as a one-pot reaction, combining the carbonyl compound, the amine, and a reducing agent. mdpi.com Given that this compound contains a nitro group, this strategy is particularly attractive as nitro compounds themselves are common precursors to primary amines. mdpi.comorganic-chemistry.org This allows for cascade reactions where the nitro group is reduced, and the resulting amine potentially undergoes further reactions.

Common reducing agents are chosen for their ability to selectively reduce the imine intermediate in the presence of the initial aldehyde.

Table of Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvents | Notes |

|---|---|---|---|

| Sodium triacetoxyborohydride | STAB | DCE, DCM, THF | Sensitive to water; not compatible with methanol. |

| Sodium cyanoborohydride | NaCNBH₃ | Methanol | Not sensitive to water; can selectively reduce imines in the presence of aldehydes. |

This interactive table outlines common reagents used in reductive amination strategies applicable to this compound.

Poly(phthalaldehyde) (PPA) is a unique polymer synthesized from o-phthalaldehyde (B127526) through a chain-growth polymerization. This polymer is known for its low ceiling temperature, meaning it can readily depolymerize back to its monomer components when exposed to certain stimuli, such as acid. The synthesis can be achieved through both cationic and anionic polymerization methods. Cationic polymerization, for instance with boron trifluoride, can lead to the formation of high molecular weight, cyclic PPA.

The principles of o-phthalaldehyde polymerization can be extended to its substituted derivatives. Research on related halogenated phthalaldehydes, such as 4-chloro and 4-bromo derivatives, has shown that these monomers can also be polymerized. The resulting substituted polymers exhibit significantly improved thermal stability compared to the unsubstituted PPA. By extension, this compound can serve as a monomer to produce poly(this compound). The strong electron-withdrawing nitro group would be expected to stabilize the polymer's acetal (B89532) backbone, likely leading to a polymer with enhanced thermal and chemical stability.

Construction of Advanced Organic Scaffolds

Beyond heterocycles, this compound's reactivity can be harnessed to build other complex organic structures that are valuable in materials science and catalysis.

The direct utility of this compound as a primary starting material in the mainstream synthesis of phosphine (B1218219) oxides is not widely documented in the chemical literature. Standard methods for phosphine oxide synthesis typically involve P-C bond formation via reactions like the coupling of aryl halides with H-phosphine oxides or the reaction of organometallic reagents with phosphorus halides.

However, recent advancements in synthetic methodology have explored the deoxygenative phosphorylation of carbonyl compounds. One such metal-free approach enables the conversion of aldehydes into tertiary phosphine oxides through a process involving C–O bond cleavage. researchgate.net While this represents a modern strategy for synthesizing phosphine oxides from aldehydes in general, its specific application using this compound has not been explicitly detailed. This route remains a potential, albeit specialized, pathway for incorporating the 4-nitrophenyl scaffold into a phosphine oxide structure.

This compound: A Key Component in Advanced Molecular Synthesis

This compound, a derivative of phthalaldehyde featuring a nitro group, is a significant chemical compound in the field of organic synthesis. Its distinct structure, which includes two reactive aldehyde groups on a benzene ring further activated by an electron-withdrawing nitro group, makes it a valuable precursor in the construction of complex molecular architectures. This article explores its specific applications in derivatization, particularly in the conformational control of peptide macrocycles and its potential as a building block in sophisticated reaction schemes.

The unique arrangement of functional groups in this compound allows for its use in specialized synthetic applications, ranging from peptide chemistry to the formation of heterocyclic systems.

Macrocyclization is a crucial strategy in medicinal chemistry to enhance the stability, selectivity, and binding affinity of peptides. nih.govrsc.org This process constrains the peptide's structure, reducing its conformational flexibility and the associated entropic penalty upon binding to a target. nih.gov While various methods exist for peptide stapling, those utilizing native amino acid residues are highly sought after. researchgate.net

The chemistry of o-phthalaldehyde (OPA) and its derivatives is notable in this area. OPA is known to readily condense with two primary amine groups, such as the side chains of lysine (B10760008), to form a stable isoindolin-1-imine linkage, effectively stapling the peptide. nih.govresearchgate.netacs.org This reaction is rapid and efficient under mild aqueous conditions. researchgate.net

Building on this principle, substituted analogues like this compound have been investigated for similar purposes. Research has demonstrated the use of this compound as a crosslinking agent to cyclize peptides by reacting with a thiol group (from a cysteine residue) and an amine group (from a lysine residue or the N-terminus). google.com This reaction creates a stable intramolecular bridge, locking the peptide into a more rigid conformation. google.com The presence of the nitro group modifies the reactivity and properties of the linker, offering a different chemical profile compared to unsubstituted OPA. A patent describes a specific method where this compound is used to cyclize a peptide, highlighting its utility in creating structurally diverse and stable peptide analogs. google.com

The reaction conditions for such a crosslinking application are detailed in the following table:

| Reactant | Role | Buffer/Solvent System | pH |

| This compound | Crosslinking Agent | Borate Buffer / DMF | 9.5 |

| Peptide with Thiol and Amine | Substrate | ||

| N-acetyl cysteine | Model Thiol | ||

| Hexylamine | Model Amine |

Table 1: Example reaction components for peptide crosslinking using this compound, based on a described method. google.com

This application underscores the importance of phthalaldehyde derivatives in developing novel methods for peptide macrocyclization, which is essential for advancing peptide-based therapeutics. google.com

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. rsc.org These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. rsc.org Aldehydes are fundamental building blocks in many well-known MCRs, including the Ugi and Passerini reactions. rsc.org

As a dialdehyde, this compound possesses the necessary functional groups to participate in MCRs and tandem reactions, which involve a sequence of intramolecular and intermolecular reactions. The presence of two aldehydes allows for the potential formation of two new bonds or rings in a single or sequential operation. The electron-withdrawing nitro group can also influence the reactivity of the aldehyde groups and serve as a functional handle for further transformations.

However, while the structural features of this compound suggest its potential as a versatile building block in such reactions, specific and detailed examples of its use in prominent MCRs or complex tandem sequences for the synthesis of diverse molecular architectures are not extensively documented in scientific literature. The reactivity of some nitro-substituted phthalaldehydes has been noted to be lower in certain photochemical reactions compared to other compounds. ethernet.edu.et While it is a recognized building block for materials like dyes and pharmaceuticals, its broad application in the context of MCRs and tandem reactions for generating complex molecular libraries remains an area for further exploration.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Nitrophthalaldehyde, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structural integrity.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. The aromatic region of the ¹H NMR spectrum for this compound is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. Additionally, two separate signals are anticipated for the two aldehyde protons.

The electron-withdrawing nature of the nitro group and the two aldehyde groups significantly deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm values). The aldehyde protons are also highly deshielded and are expected to resonate at a characteristic downfield position. The expected splitting patterns, arising from spin-spin coupling between adjacent protons, would follow predictable aromatic coupling rules (ortho, meta).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aldehyde CHO (-C1) | ~10.5 | Singlet (s) | Highly deshielded due to the electronegative oxygen and benzene ring. |

| Aldehyde CHO (-C2) | ~10.4 | Singlet (s) | Slightly different chemical environment compared to the other aldehyde proton. |

| Aromatic H-3 | ~8.8 | Doublet (d) | Ortho to the C-2 aldehyde and meta to the nitro group. |

| Aromatic H-5 | ~8.6 | Doublet of doublets (dd) | Ortho to the nitro group and meta to the C-1 aldehyde. |

| Aromatic H-6 | ~8.2 | Doublet (d) | Ortho to the C-1 aldehyde and meta to the nitro group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two aldehyde carbonyl carbons. The chemical shifts are influenced by the electronic environment of each carbon atom.

The carbonyl carbons of the aldehyde groups are expected to appear significantly downfield (190-200 ppm) due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons will resonate in the typical range for substituted benzenes (120-150 ppm), with the carbon atom directly attached to the electron-withdrawing nitro group (C-4) being notably deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aldehyde C-1 | ~192 | Carbonyl carbon, highly deshielded. |

| Aldehyde C-2 | ~191 | Carbonyl carbon, highly deshielded. |

| Aromatic C-4 (C-NO₂) | ~150 | Attached to the electron-withdrawing nitro group. |

| Aromatic C-1/C-2 | ~135-140 | Carbons bearing the aldehyde groups. |

| Aromatic C-3/C-5/C-6 | ~125-135 | Remaining aromatic carbons. |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for Accurate Mass Determination

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a key technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (molecular formula C₈H₅NO₄), the calculated monoisotopic mass is 179.021858 Da. chemspider.com ESI-HRMS analysis would be expected to detect the protonated molecule [M+H]⁺ at an m/z value that corresponds precisely to this calculated mass, typically within a very low error margin (e.g., < 5 ppm). This accurate mass measurement provides unambiguous confirmation of the molecular formula.

| Ion | Molecular Formula | Calculated m/z | Expected Experimental m/z |

|---|---|---|---|

| [M+H]⁺ | C₈H₆NO₄⁺ | 180.02913 | ~180.0291 |

| [M+Na]⁺ | C₈H₅NNaO₄⁺ | 202.01108 | ~202.0111 |

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum displays absorption bands characteristic of specific functional groups. The FT-IR spectrum of this compound would be dominated by strong absorptions corresponding to the C=O stretching of the aldehyde groups and the N-O stretching of the nitro group.

Key expected absorptions include a strong, sharp band for the aldehyde C=O stretch, aromatic C-H and C=C stretching vibrations, and strong, characteristic bands for the symmetric and asymmetric stretching of the nitro group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aldehyde C-H Stretch | 2850 and 2750 | Weak (often appears as a pair of bands) |

| Aldehyde C=O Stretch | 1710-1685 | Strong |

| Aromatic C=C Stretch | 1600-1475 | Medium-Weak |

| Asymmetric NO₂ Stretch | ~1550 | Strong |

| Symmetric NO₂ Stretch | ~1350 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. In the case of this compound, the FT-Raman spectrum reveals characteristic vibrational frequencies associated with its specific functional groups and aromatic backbone. By analyzing the Raman shifts, researchers can identify and assign these modes, providing a vibrational fingerprint of the molecule.

The analysis is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies. While a specific, experimentally published FT-Raman spectrum for this compound is not widely available, the vibrational modes can be reliably predicted based on extensive studies of similar molecules, such as 4-nitrobenzaldehyde (B150856) and other substituted benzaldehydes. nih.govresearchgate.net

The key vibrational modes expected for this compound include:

NO₂ Vibrations: The symmetric and asymmetric stretching modes of the nitro group are prominent features in the Raman spectrum. The symmetric stretch (νs NO₂) is typically observed in the 1350-1330 cm⁻¹ region, while the asymmetric stretch (νas NO₂) appears at higher wavenumbers.

C=O Vibrations: The stretching vibrations of the two aldehyde (C=O) groups are expected to be strong Raman bands, typically found in the 1710-1680 cm⁻¹ range. The exact position can be influenced by electronic effects from the nitro group and potential coupling between the two aldehyde moieties.

Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene ring typically appear in the 1610-1580 cm⁻¹ region. Ring breathing modes and other deformations occur at lower frequencies.

C-H Vibrations: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. The C-H bending vibrations of the aldehyde groups (Fermi resonance) are also characteristic and typically appear in the 2850-2750 cm⁻¹ range.

A summary of the predicted key FT-Raman vibrational modes for this compound is presented in the table below.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3100-3000 | ν(C-H) |

| Aldehyde C-H Stretch | 2850-2750 | ν(C-H) |

| Carbonyl Stretch | 1710-1680 | ν(C=O) |

| Aromatic C=C Stretch | 1610-1580 | ν(C=C) |

| Nitro Asymmetric Stretch | 1550-1520 | νas(NO₂) |

| Nitro Symmetric Stretch | 1350-1330 | νs(NO₂) |

| Aromatic Ring Breathing | ~1000 | |

| Nitro Bending | 860-840 | δ(NO₂) |

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis and Surface Interactions

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. This enhancement allows for the detection of analytes at very low concentrations, making it ideal for trace analysis.

For nitroaromatic compounds like this compound, SERS provides insights into not only its vibrational modes but also its interaction with the metal surface. The SERS spectrum can differ significantly from the normal Raman spectrum due to specific enhancement mechanisms and selection rules that depend on the molecule's orientation and binding to the surface.

Research on aromatic aldehydes and nitroaromatic compounds using SERS has revealed several key phenomena:

Chemical Transformation: Aromatic aldehydes adsorbed on silver nanoparticles can undergo surface-catalyzed oxidation to their corresponding carboxylates. This would be observed in the SERS spectrum of this compound by the disappearance of the aldehyde ν(C=O) band around 1700 cm⁻¹ and the appearance of strong bands corresponding to the symmetric stretching mode of a carboxylate group (COO⁻) around 1400-1350 cm⁻¹.

Orientation Effects: The relative intensities of the SERS bands can indicate the orientation of the molecule on the metal surface. Functional groups binding directly to the surface, such as the nitro or aldehyde groups, often show the most significant enhancement.

Enhancement Mechanism: The enhancement in SERS arises from two primary mechanisms: an electromagnetic mechanism, resulting from the excitation of localized surface plasmons on the metal nanostructures, and a chemical mechanism, involving charge-transfer between the analyte and the metal surface. For nitroaromatics, the charge-transfer mechanism can be particularly significant.

SERS is a powerful tool for studying the surface chemistry of this compound, offering the potential to monitor its reactions and interactions at interfaces with ultra-high sensitivity.

Electronic Absorption and Emission Spectroscopies

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The spectrum of this compound is characterized by absorption bands that correspond to the promotion of electrons from lower-energy molecular orbitals to higher-energy ones.

The electronic structure of this compound, with its combination of a benzene ring, two aldehyde groups, and a nitro group, gives rise to distinct types of electronic transitions. Based on studies of nitrobenzaldehydes, the absorption spectrum can be deconvoluted to assign these transitions. uni-muenchen.denih.gov

n→π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the aldehyde and nitro groups) to an anti-bonding π* orbital. These are typically low-energy, weak transitions, appearing at longer wavelengths (around 350 nm) with low molar absorptivity (ε).

π→π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are generally more intense than n→π* transitions. In this compound, multiple π→π* transitions are expected:

Transitions primarily involving the aromatic ring occur at intermediate wavelengths (around 300 nm).

Stronger absorptions at shorter wavelengths (around 250 nm) are attributed to π→π* transitions with significant charge-transfer character, involving the π system of the benzene ring and the electron-withdrawing nitro group.

The table below summarizes the expected electronic transitions for this compound based on analogous compounds. uni-muenchen.denih.gov

| Transition Type | Approximate λₘₐₓ (nm) | Molar Absorptivity (ε) | Orbital Origin |

| n→π | ~350 | Low (~100 M⁻¹cm⁻¹) | Lone pairs (O atoms) to π orbitals |

| π→π | ~300 | Medium (~1000 M⁻¹cm⁻¹) | Arene π orbitals to π orbitals |

| π→π* (Charge Transfer) | ~250 | High (~10,000 M⁻¹cm⁻¹) | Benzene/Nitro π orbitals to π* orbitals |

Fluorescence Spectroscopy and Time-Resolved Fluorescence Lifetime Measurements

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While a powerful technique, direct experimental data on the fluorescence emission and fluorescence lifetime of this compound is not readily found in published literature. This is likely because aromatic compounds containing a nitro group are well-known to be either non-fluorescent or very weakly fluorescent. rsc.orgnih.govresearchgate.net

The nitro group acts as an efficient fluorescence quencher primarily through a process called intersystem crossing (ISC). rsc.org After the molecule is excited to a singlet state (S₁), the nitro group promotes a rapid, non-radiative transition to an isoenergetic triplet state (T₁). From the triplet state, the molecule typically returns to the ground state (S₀) via non-radiative pathways (vibrational relaxation) or phosphorescence, which is a much slower and often weaker process than fluorescence. This efficient S₁ → T₁ intersystem crossing effectively depopulates the excited singlet state before fluorescence can occur, drastically reducing or eliminating any fluorescent emission.

In the absence of direct data for this compound, it is highly probable that its fluorescence quantum yield would be extremely low. Consequently, measuring a meaningful fluorescence lifetime, which is the average time the molecule spends in the excited singlet state, would be experimentally challenging. For the few nitroaromatic compounds that do exhibit some fluorescence, it is often because of a strong intramolecular charge-transfer (CT) character in the excited state which can decrease the efficiency of intersystem crossing. rsc.orgspringernature.com

Determination of Quantum Yields and Radiative/Non-Radiative Transfer Constants

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. As discussed previously, specific experimental quantum yield data for this compound are not available, but the value is expected to be very close to zero due to the quenching effect of the nitro group. rsc.org

The relationship between these parameters is described by the following equations:

Fluorescence Lifetime (τf): τf = 1 / (kᵣ + kₙᵣ)

Fluorescence Quantum Yield (Φf): Φf = kᵣ / (kᵣ + kₙᵣ)

From these fundamental relationships, the individual rate constants can be determined if the fluorescence lifetime and quantum yield are experimentally measured:

Radiative Decay Rate Constant (kᵣ): kᵣ = Φf / τf

Non-Radiative Decay Rate Constant (kₙᵣ): kₙᵣ = (1 - Φf) / τf

For this compound, the dominance of non-radiative processes (like intersystem crossing) means that kₙᵣ would be significantly larger than kᵣ (kₙᵣ >> kᵣ). This would result in a very low quantum yield (Φf → 0) and a very short excited-state lifetime, consistent with the expected fluorescence quenching.

| Parameter | Symbol | Definition | Expected Value for this compound |

| Fluorescence Quantum Yield | Φf | Ratio of photons emitted to photons absorbed | Very low (approaching 0) |

| Fluorescence Lifetime | τf | Average time in the excited singlet state | Very short |

| Radiative Rate Constant | kᵣ | Rate of de-excitation via fluorescence | Small |

| Non-Radiative Rate Constant | kₙᵣ | Rate of de-excitation via other pathways | Very large |

X-ray Diffraction for Solid-State Structural Determination

A search of the Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, did not yield a publicly available, experimentally determined crystal structure for this compound at the time of this writing.

However, an XRD analysis would provide key structural parameters. The data obtained from such an experiment would be presented in a standardized crystallographic information file (CIF) and would include the parameters listed in the hypothetical data table below. This information would be crucial for understanding the planarity of the molecule, the orientation of the aldehyde and nitro groups relative to the benzene ring, and the nature of any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing.

| Parameter | Description | Hypothetical Data |

| Chemical Formula | C₈H₅NO₄ | |

| Formula Weight | 179.13 | |

| Crystal System | e.g., Monoclinic | |

| Space Group | e.g., P2₁/c | |

| a (Å) | Unit cell length | e.g., 7.5 |

| b (Å) | Unit cell length | e.g., 10.2 |

| c (Å) | Unit cell length | e.g., 9.8 |

| α (°) | Unit cell angle | 90 |

| β (°) | Unit cell angle | e.g., 95.5 |

| γ (°) | Unit cell angle | 90 |

| Volume (ų) | Unit cell volume | e.g., 745 |

| Z | Molecules per unit cell | 4 |

| Density (calculated) (g/cm³) | e.g., 1.59 |

Computational and Theoretical Investigations

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.net DFT calculations for 4-Nitrophthalaldehyde would involve optimizing its ground-state geometry to find the most stable conformation.

From this optimized structure, key electronic properties can be determined. A primary focus is on the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. utm.my A smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing nature of the nitro group and the two aldehyde groups is expected to significantly lower the LUMO energy, making the molecule a good electron acceptor. The distribution of HOMO and LUMO orbitals would reveal the regions most susceptible to nucleophilic and electrophilic attack, respectively.

| Parameter | Calculated Value (Illustrative Example) |

|---|---|

| HOMO Energy | -6.15 eV |

| LUMO Energy | -2.18 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.97 eV |

| Electronegativity (χ) | 4.165 |

| Chemical Hardness (η) | 1.985 |

| Global Softness (S) | 0.503 |

| Electrophilicity Index (ω) | 4.37 |

Table 1: Illustrative electronic properties calculated using DFT for a related organic molecule. These values demonstrate typical parameters obtained from such an analysis. Data derived from a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. mdpi.com

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. rsc.orgresearchgate.net It is used to calculate vertical excitation energies, oscillator strengths (which determine the intensity of an electronic transition), and to predict UV-Vis absorption spectra. researchgate.net For this compound, TD-DFT calculations would identify the key electronic transitions, such as n→π* and π→π*, and their corresponding absorption wavelengths. nih.gov

These calculations provide insight into the molecule's photophysical properties. The analysis would reveal which molecular orbitals are involved in the principal electronic transitions, helping to characterize them as local excitations, intramolecular charge transfer (ICT), or other types of transitions. nih.gov Given the donor (aromatic ring) and acceptor (nitro and aldehyde groups) moieties within this compound, ICT character is expected for some of the lower-energy excited states.

The following table presents illustrative TD-DFT results for Favipiravir, demonstrating the type of data generated. This information is for exemplary purposes to show how TD-DFT can characterize excited states.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution (Illustrative) |

|---|---|---|---|

| 3.85 | 322.0 | 0.15 | HOMO -> LUMO |

| 4.52 | 274.3 | 0.08 | HOMO-1 -> LUMO |

| 4.98 | 249.0 | 0.11 | HOMO -> LUMO+1 |

Table 2: Illustrative TD-DFT data for the drug Favipiravir, showing calculated excitation energies, corresponding wavelengths, oscillator strengths, and the primary orbital transitions involved. This data is for demonstration purposes. nih.gov

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions between orbitals. uba.ar It provides a localized, chemist-friendly picture of bonding, lone pairs, and orbital interactions. nih.gov For this compound, NBO analysis would be crucial for quantifying the delocalization of electron density from donor orbitals (like the π-orbitals of the benzene (B151609) ring or lone pairs on oxygen atoms) to acceptor orbitals (like the π* antibonding orbitals of the nitro and carbonyl groups).

This analysis is performed using second-order perturbation theory to evaluate the stabilization energy (E(2)) associated with each donor-acceptor interaction. mdpi.com A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization. These hyperconjugative interactions are key to understanding the influence of substituent groups on the molecule's structure and reactivity. nih.gov

An NBO analysis on this compound would likely reveal strong delocalization from the phenyl ring π orbitals to the π* orbitals of the NO₂ and CHO groups, confirming their strong electron-withdrawing nature. The table below provides illustrative E(2) values for a substituted ethene to demonstrate the output of an NBO calculation.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) (Illustrative) |

|---|---|---|

| LP(1) O | π(C=C) | 25.8 |

| π(C=C) | π(C=O) | 19.5 |

| σ(C-H) | σ*(C-C) | 4.2 |

Table 3: Example of stabilization energies (E(2)) from an NBO analysis for donor-acceptor interactions in a substituted alkene system. This data is for illustrative purposes. mdpi.com

Potential Energy Surface (PES) Mapping and Reaction Dynamics

Understanding how a molecule behaves during a chemical reaction requires mapping its potential energy as a function of its geometry.

A potential energy surface (PES) is a conceptual and mathematical landscape that maps the potential energy of a system as a function of its atomic coordinates. youtube.com Minima on this surface correspond to stable reactants, products, and intermediates, while first-order saddle points represent transition states (TS)—the highest energy point along the minimum energy path of a reaction. ucsb.edu

For reactions involving this compound, such as nucleophilic addition to one of its carbonyl groups, computational methods can be used to locate the geometries of the transition state and any reaction intermediates. uchicago.edu A transition state search involves optimization algorithms that find a stationary point on the PES with exactly one negative curvature, which corresponds to the motion along the reaction coordinate. scm.com Vibrational frequency calculations are then performed to confirm the nature of the stationary point: a minimum has all real frequencies, while a true transition state has exactly one imaginary frequency. ucsb.edu The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction.

Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. skku.edu The IRC is defined as the minimum energy reaction pathway (MERP) in mass-weighted coordinates that connects the transition state to the corresponding reactants and products on the potential energy surface. q-chem.com

Following the IRC path from the transition state confirms that the located TS indeed connects the desired reactants and products. libretexts.org The calculation proceeds by taking small steps downhill from the saddle point in both the forward and backward directions, tracing the path of steepest descent. q-chem.com The resulting energy profile along the IRC provides a detailed view of the reaction mechanism, showing the energy changes as the molecule transforms from reactants, through the transition state, and finally to products. mdpi.com This method is invaluable for verifying proposed reaction mechanisms and understanding the dynamics of a chemical transformation. rsc.org

Molecular Dynamics (MD) Simulations for Conformational and Reactive Properties

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govunipa.it This technique allows for the exploration of a molecule's conformational landscape—the full range of three-dimensional shapes a molecule can adopt—by solving Newton's equations of motion for a system of interacting particles. pitt.edu

For a molecule like this compound, MD simulations can provide critical insights into its flexibility, preferred conformations in solution, and interactions with its environment. The simulations can reveal how the aldehyde and nitro functional groups move and interact with each other and with solvent molecules. nih.gov Understanding the conformational preferences is crucial, as the reactivity of a molecule can be highly dependent on its specific 3D structure. pitt.edu

MD simulations can also be used to model the process of substrate binding to an enzyme or a receptor, identifying key interactions and conformational changes that occur. dovepress.com By simulating the system in a solvated state, typically water, researchers can analyze the arrangement of solvent molecules around the solute, which is essential for understanding its solubility and reactive behavior in a medium. nih.gov Although MD simulations are a powerful tool for this type of analysis, specific studies focusing on the conformational and reactive properties of this compound through this method are not prominently featured in published research.

Prediction of Spectroscopic Parameters and Reactive Properties

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.netyoutube.com It illustrates the electrostatic potential on the electron density surface, allowing for the identification of sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net

On an MEP map, regions of negative electrostatic potential, typically colored red or orange, indicate electron-rich areas that are prone to attack by electrophiles. youtube.com Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and represent likely sites for nucleophilic attack. Green and yellow areas denote regions of relatively neutral potential. youtube.com

For this compound, the MEP map would be characterized by distinct regions of positive and negative potential due to its functional groups. The oxygen atoms of the two aldehyde groups and the nitro group would create intense red regions of high negative potential, making them the primary sites for electrophilic attack. The hydrogen atoms of the aldehyde groups and the aromatic ring, as well as the area around the nitrogen atom of the nitro group, would exhibit positive potential (blue regions), marking them as sites for nucleophilic attack. researchgate.netmdpi.com This distribution of charge is critical for understanding the molecule's interaction with other reagents.

Table 1: Predicted Electrophilic and Nucleophilic Sites of this compound from MEP Analysis

| Molecular Region | Functional Group | Predicted Electrostatic Potential | Predicted Reactivity |

| Oxygen Atoms | Aldehyde (C=O) | Negative (Red) | Site for Electrophilic Attack |

| Oxygen Atoms | Nitro (NO₂) | Negative (Red) | Site for Electrophilic Attack |

| Hydrogen Atoms | Aldehyde (CHO) | Positive (Blue) | Site for Nucleophilic Attack |

| Nitrogen Atom | Nitro (NO₂) | Positive (Blue) | Site for Nucleophilic Attack |

| Aromatic Ring | Benzene Ring | Variable | Influenced by substituents |

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond. wikipedia.org It is defined as the standard enthalpy change that occurs when a bond is broken homolytically, with the fragments each retaining one of the originally bonded electrons. wikipedia.org A higher BDE value indicates a stronger bond that requires more energy to break, signifying greater molecular stability. BDEs can be calculated using quantum chemical methods and are crucial for understanding reaction mechanisms, particularly those involving radical intermediates. researchgate.netnih.gov For this compound, calculating the BDE for various bonds can help predict which bonds are most likely to break during thermal or photochemical reactions.

Table 2: Key Bonds in this compound and General BDE Considerations

| Bond Type | Description | Expected Relative Strength | Implication for Stability |

| C=O | Carbonyl double bond in aldehyde | Strong | High energy required to break |

| C-C (aromatic) | Carbon-carbon bond within the benzene ring | Strong | Contributes to the high stability of the ring |

| C-H (aromatic) | Aromatic carbon-hydrogen bond | Strong | Generally stable and unreactive |

| C-CHO | Bond connecting aldehyde to the ring | Weaker than aromatic C-C | Potential site for cleavage |

| C-NO₂ | Bond connecting nitro group to the ring | Weaker than aromatic C-C | Often a reactive site in nitroaromatics |

| N=O | Nitro group nitrogen-oxygen bond | Relatively strong | Important for the electronic properties |

Radial Distribution Function (RDF) provides a description of how the density of surrounding particles varies as a function of distance from a reference point. wikipedia.org In computational chemistry, RDFs are typically generated from the trajectories of molecular dynamics simulations to analyze the structure of liquids and solutions. mdanalysis.org

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies

The synthesis of 4-Nitrophthalaldehyde and its derivatives is an area ripe for the application of green chemistry principles. Traditional nitration and oxidation methods often rely on harsh reagents and produce significant waste, prompting a shift towards more environmentally benign alternatives. nih.gov Future research will likely focus on several key areas to enhance the sustainability of its synthesis.

One promising direction is the use of solid acid catalysts or metal-modified montmorillonites for nitration, which can offer greater selectivity, reduce the use of corrosive liquid acids, and allow for catalyst recycling. organic-chemistry.org Another avenue involves catalytic oxidation processes that utilize air or molecular oxygen as the ultimate oxidant, coupled with highly efficient and recyclable catalysts like gold nanoparticles supported on ceria (Au/CeO2). colab.ws Such methods minimize the use of stoichiometric, toxic oxidants and often proceed under solvent-free conditions, drastically reducing the environmental footprint. colab.ws

Furthermore, the principles of green chemistry can be applied to the modification of the functional groups. For instance, the reduction of the nitro group can be achieved using green reductants like formic acid or through catalytic transfer hydrogenation, moving away from heavy metal reagents. nih.govnih.gov Biocatalytic methods, such as the use of plant extracts (e.g., Aloe vera) under microwave irradiation for the reduction of aldehyde groups, represent an emerging frontier for creating derivatives in an eco-friendly manner. scielo.org.mx

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantages of Green Method |

|---|---|---|---|

| Nitration | Mixed acid (HNO3/H2SO4) | Solid acid catalysts; ipso-nitration of arylboronic acids | Reduced corrosive waste, higher regioselectivity, catalyst recyclability organic-chemistry.org |

| Aldehyde Synthesis/Modification | Oxidation with stoichiometric heavy metal oxidants | Catalytic oxidation with air (e.g., Au/CeO2); Bioreduction using plant extracts | Use of air as oxidant, reduced toxicity, solvent-free conditions, use of renewable biocatalysts colab.wsscielo.org.mx |

| Nitro Group Reduction | Metal hydrides, heavy metals (e.g., Sn, Fe) in strong acid | Catalytic (transfer) hydrogenation with H2 or formic acid | Milder conditions, higher chemoselectivity, avoidance of toxic metal waste nih.govnih.gov |

Exploration of Novel Reactivity and Unprecedented Transformations of this compound

The rich functionality of this compound provides a platform for exploring novel chemical reactions and transformations that go beyond its traditional use as a building block. The interplay between the two aldehyde groups and the strongly electron-withdrawing nitro group can be exploited to achieve unprecedented molecular architectures.

The nitro group itself is a versatile handle for functionalization. nih.gov Beyond its reduction to an amine, it can serve as a leaving group in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents onto the aromatic ring. mdpi.com This opens up possibilities for synthesizing derivatives that would be inaccessible through classical electrophilic aromatic substitution.

The dual aldehyde functionality invites exploration into complex cascade reactions. Reductive amination processes, where the nitro group is reduced in situ to an amine that then condenses with the aldehyde groups (either intra- or intermolecularly), could lead to the one-pot synthesis of complex heterocyclic systems. nih.govresearchgate.net Moreover, the aldehyde groups can be engaged in novel transformations such as interrupted Nef-type reactions, where reaction intermediates are trapped by various nucleophiles to generate diverse structures. nih.gov The development of visible-light photoredox catalysis offers a mild method for transforming functional groups, potentially enabling selective reactions on the nitroalkane derivatives of this compound under gentle conditions. rsc.org

Integration with Automated and Flow Chemistry Platforms

The synthesis and derivatization of nitroaromatic compounds often involve highly exothermic and potentially hazardous reactions, such as nitration. europa.eu Flow chemistry presents a paradigm shift for safely and efficiently conducting these transformations. ewadirect.com The small reactor volumes and superior heat and mass transfer capabilities of continuous flow systems mitigate the risks associated with thermal runaways, allowing for reactions to be performed under more aggressive conditions with greater control and reproducibility. europa.euewadirect.com

Future research will focus on translating the synthesis of this compound and its subsequent modifications into continuous flow processes. amt.uk This approach not only enhances safety but also facilitates process optimization and scalability. europa.eu The integration of flow chemistry with other enabling technologies, such as real-time reaction monitoring, automated reagent screening, and machine learning algorithms for process optimization, will accelerate the discovery of new derivatives and synthetic routes. acs.orgvapourtec.com Such automated platforms can perform high-throughput experimentation to rapidly map reaction landscapes, identifying optimal conditions for yield and selectivity with minimal human intervention. vapourtec.com

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Conventional Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Safety | Higher risk of thermal runaway with exothermic reactions (e.g., nitration) | Excellent temperature control, small reaction volumes, minimizing hazards europa.euewadirect.com |

| Scalability | Often challenging due to heat transfer limitations | Scalable by extending operation time or "numbering-up" reactors ewadirect.com |

| Reaction Control | Potential for concentration and temperature gradients | Precise control over stoichiometry, residence time, and temperature vapourtec.com |

| Efficiency | Slower optimization process | Rapid optimization through automated screening; potential for higher yields and purity acs.org |

Advanced Materials Science Applications through Derivatization

The derivatization of this compound is a promising avenue for the creation of advanced functional materials. The inherent electronic properties of the nitroaromatic system, combined with the versatile reactivity of the aldehyde groups, make it an ideal candidate for building blocks in polymers and other macromolecules. nih.govresearchgate.net

A particularly exciting area of research is the polymerization of this compound to form poly(phthalaldehyde) (PPA) derivatives. PPA is a metastable polymer known for its low ceiling temperature, which allows it to undergo rapid and complete depolymerization back to its monomer units when triggered by a stimulus like acid. chemrxiv.orgchemrxiv.org The incorporation of a nitro group into the PPA backbone could profoundly influence its properties. The strong electron-withdrawing nature of the nitro group may alter the polymer's electronic characteristics, solubility, and degradation kinetics. researchgate.net These modified PPAs could find applications in transient electronics, stimuli-responsive drug delivery systems, and advanced photoresists. wikipedia.org Researchers have already shown that substituents on the phthalaldehyde ring can significantly alter the thermal stability and properties of the resulting polymers. chemrxiv.orgwikipedia.org

Computational Design and In Silico Screening of this compound-Based Systems

As the complexity of target molecules and materials derived from this compound grows, computational chemistry and in silico screening will become indispensable tools for rational design and property prediction. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to forecast the biological activity or potential toxicity of new derivatives, guiding synthetic efforts towards safer and more effective compounds. nih.govresearchgate.net

Molecular modeling techniques, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure of this compound and its derivatives. researchgate.net These methods can be used to predict reactivity, understand reaction mechanisms, and calculate key properties of resulting materials, such as their electronic band gaps and optical properties. mdpi.com For instance, computational screening could be employed to predict the ceiling temperatures of various substituted poly(phthalaldehydes) before undertaking their synthesis, thereby prioritizing monomers that are likely to yield polymers with desired degradation characteristics. chemrxiv.org This predictive power accelerates the materials discovery cycle, reducing the time and resources spent on trial-and-error experimentation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.